PHD Isoform Inhibition Profile: Molidustat Exhibits a Distinct Pan-Inhibition Pattern vs. Roxadustat and Daprodustat
In recombinant enzyme assays, molidustat demonstrates a balanced pan-inhibition profile across all three PHD isoforms, with IC50 values of 480 nM for PHD1, 280 nM for PHD2, and 450 nM for PHD3 . This pattern, where PHD2 is the most potently inhibited isoform (IC50 ~0.28 µM), contrasts with roxadustat, which shows a substantially lower IC50 of 0.027 µM but with a less balanced profile, and daprodustat, which exhibits an IC50 of 0.067 µM [1]. The ratio of PHD2 inhibition to PHD1/PHD3 inhibition is a defining characteristic of molidustat's molecular pharmacology.
| Evidence Dimension | PHD Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PHD1: 480 nM; PHD2: 280 nM; PHD3: 450 nM |
| Comparator Or Baseline | Roxadustat: IC50 0.027 µM; Daprodustat: IC50 0.067 µM |
| Quantified Difference | Molidustat PHD2 IC50 is ~10-fold higher than roxadustat and ~4-fold higher than daprodustat |
| Conditions | Recombinant enzyme activity assay; IC50 values dependent on 2-oxoglutarate concentration |
Why This Matters
Researchers investigating structure-activity relationships or developing assays with specific isoform sensitivity requirements may preferentially select molidustat based on its unique inhibition fingerprint.
- [1] Kato, N., et al. Comparative pharmacology of HIF-PH inhibitors. PMC Article 8032930, Table 2. 2021. View Source
